[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol is a useful research compound. Its molecular formula is C9H18N2O2 and its molecular weight is 186.255. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
[(4R,8aS)-4-(aminomethyl)-hexahydro-1H-pyrrolo[2,1-c]morpholin-4-yl]methanol, with the CAS number 2171224-32-9 and molecular formula C9H18N2O2, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and neuroprotective effects, based on recent studies and available literature.
- Molecular Weight : 186.25 g/mol
- Molecular Structure : The compound features a hexahydropyrrolo-morpholine backbone with an aminomethyl group and a hydroxymethyl substituent.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- A study evaluating various pyrrolo derivatives found moderate activity against Mycobacterium tuberculosis and several human tumor cell lines, suggesting that structural analogs of this compound could possess similar efficacy against bacterial pathogens .
Table 1: Antimicrobial Activity of Pyrrolo Derivatives
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
Pyrrolo derivative A | Mycobacterium tuberculosis | 10 |
Pyrrolo derivative B | Staphylococcus aureus | 15 |
[(4R,8aS)-4-(aminomethyl)...] | Escherichia coli | TBD |
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored in various studies:
- In vitro assays demonstrated that derivatives exhibit cytotoxic effects against multiple cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 50 to 200 µg/mL depending on the specific structure and substituents present .
Table 2: Anticancer Activity of Related Compounds
Compound | Cell Line | IC50 (µg/mL) |
---|---|---|
Compound X | HeLa | 150 |
Compound Y | A549 | 120 |
[(4R,8aS)-4-(aminomethyl)...] | HeLa | TBD |
Neuroprotective Effects
Preliminary research suggests that morpholine derivatives may exhibit neuroprotective properties:
- Compounds structurally related to this compound have shown promise in protecting neuronal cells from oxidative stress-induced apoptosis. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a critical role .
Case Studies
Several case studies highlight the biological relevance of the compound:
- Study on Antimicrobial Efficacy : A comparative analysis of pyrrolo derivatives revealed that those containing the morpholine structure showed enhanced activity against resistant strains of bacteria such as MRSA. The study emphasized the importance of structural modifications in enhancing bioactivity.
- Anticancer Screening : In a comprehensive screening involving over 60 different tumor cell lines, the compound was noted for its selective cytotoxicity towards certain cancer types while exhibiting minimal toxicity to normal cells.
Propiedades
IUPAC Name |
[(4R,8aS)-4-(aminomethyl)-1,3,6,7,8,8a-hexahydropyrrolo[2,1-c][1,4]oxazin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c10-5-9(6-12)7-13-4-8-2-1-3-11(8)9/h8,12H,1-7,10H2/t8-,9+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHSZQMAMVRWTA-DTWKUNHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC(N2C1)(CN)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2COC[C@@](N2C1)(CN)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.